Chemical structure and molecular formula of 2,6-Dimethyl-4-piperidin-4-yl-morpholine
Chemical structure and molecular formula of 2,6-Dimethyl-4-piperidin-4-yl-morpholine
An In-Depth Technical Guide to 2,6-Dimethyl-4-piperidin-4-yl-morpholine
Authored by: A Senior Application Scientist
Foreword
In the landscape of medicinal chemistry, the piperidine and morpholine heterocycles are considered "privileged structures" due to their frequent appearance in a vast array of pharmacologically active compounds.[1] Their unique conformational properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions make them ideal scaffolds for drug design. This guide provides a comprehensive technical overview of a hybrid molecule incorporating both these key pharmacophores: 2,6-Dimethyl-4-piperidin-4-yl-morpholine . We will delve into its fundamental chemical properties, propose a robust synthetic strategy, outline modern analytical techniques for its characterization, and explore its potential pharmacological significance based on established structure-activity relationships.
Core Molecular Identity and Physicochemical Profile
Understanding the fundamental structure and properties of a molecule is the bedrock of all further investigation.
Chemical Structure and Nomenclature
The compound is characterized by a piperidine ring substituted at the 4-position with a 2,6-dimethylated morpholine ring.
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IUPAC Name: 2,6-dimethyl-4-piperidin-4-ylmorpholine[2]
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Molecular Formula: C₁₁H₂₂N₂O[2]
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Molecular Weight: 198.31 g/mol [2]
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CAS Numbers: 551923-15-0, 436099-87-5[2]
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Canonical SMILES: CC1COCC(N1C2CCNCC2)C
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InChI Key: MYYJFAYHVMWIDI-UHFFFAOYSA-N[2]
The presence of two methyl groups on the morpholine ring at positions 2 and 6 introduces stereoisomerism (cis- and trans- isomers), which could have significant implications for its biological activity and receptor binding profile.
Physicochemical Properties
The physicochemical properties dictate the molecule's behavior in various chemical and biological environments, influencing its solubility, permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Weight | 198.31 g/mol | PubChem[2] |
| XLogP3 | 0.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Topological Polar Surface Area | 24.5 Ų | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Table 1: Computed Physicochemical Properties of 2,6-Dimethyl-4-piperidin-4-yl-morpholine.
The low XLogP3 value suggests a good balance of hydrophilicity and lipophilicity, which is often desirable for oral bioavailability. The single hydrogen bond donor (the piperidine N-H) and multiple acceptor sites (the morpholine oxygen and both nitrogen atoms) provide ample opportunity for interactions with biological targets.
Synthesis and Purification Strategy
Proposed Synthetic Workflow
This two-step pathway prioritizes commercially available starting materials and utilizes high-yielding, reliable reactions common in pharmaceutical synthesis.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Causality: The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperidone nitrogen is crucial. It prevents self-condensation and other side reactions, ensuring that the reductive amination occurs selectively at the ketone. Sodium triacetoxyborohydride (STAB) is the reducing agent of choice as it is milder than other borohydrides (like NaBH₄) and highly effective for reductive aminations, minimizing the reduction of the starting ketone before imine formation.
Step 1: Synthesis of 1-Boc-4-(2,6-dimethylmorpholino)piperidine
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To a solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, 0.2 M), add cis-2,6-dimethylmorpholine (1.1 eq).[3]
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Add glacial acetic acid (1.1 eq) to catalyze the formation of the iminium intermediate.
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Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS to confirm imine formation.
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Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
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Allow the reaction to stir at room temperature overnight (12-16 hours).
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Separate the organic layer, and extract the aqueous layer twice with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.
Step 2: Boc Deprotection to Yield the Final Product
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Dissolve the purified 1-Boc-4-(2,6-dimethylmorpholino)piperidine (1.0 eq) in a minimal amount of DCM.
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Add an excess of either 4M HCl in 1,4-dioxane or a 50% solution of trifluoroacetic acid (TFA) in DCM.
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Stir the mixture at room temperature for 1-3 hours. Monitor deprotection by TLC or LC-MS.
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Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
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If HCl was used, the dihydrochloride salt is typically obtained. To get the free base, dissolve the residue in water, basify to pH >10 with 1M NaOH, and extract with DCM or ethyl acetate.
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Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final product, 2,6-Dimethyl-4-piperidin-4-yl-morpholine .
Structural Elucidation and Analytical Characterization
Unambiguous confirmation of the chemical structure is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule's connectivity and stereochemistry.
Spectroscopic Analysis
While experimental data is not published, the expected spectral characteristics can be predicted based on the structure.
| Technique | Expected Observations |
| ¹H NMR | - Signals for the two methyl groups on the morpholine ring (doublets, ~1.1-1.2 ppm).- Complex multiplets for the piperidine and morpholine ring protons.- A broad singlet for the piperidine N-H proton (will exchange with D₂O). |
| ¹³C NMR | - Two signals for the morpholine methyl carbons (~18-20 ppm).- Distinct signals for the CH, CH₂, and quaternary carbons of both heterocyclic rings. |
| Mass Spec (ESI+) | - Expected [M+H]⁺ ion at m/z = 199.18. |
| FT-IR | - N-H stretching vibration (~3300-3400 cm⁻¹).- C-H stretching vibrations (~2800-3000 cm⁻¹).- C-O-C stretching vibration (~1100 cm⁻¹). |
Table 2: Predicted Spectroscopic Data for Structural Confirmation.
Chromatographic Purity Assessment
Analytical methods are essential for quantifying the compound in various matrices and for quality control. Based on methods for similar structures, LC-MS/MS is the gold standard.[4]
Caption: A typical analytical workflow for quantification via LC-MS/MS.
Protocol Outline: LC-MS/MS Quantification
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Sample Preparation: For biological samples, protein precipitation with acetonitrile is a standard procedure. For synthesis samples, simple dilution in a suitable solvent is sufficient.[4]
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Chromatography: A C18 reverse-phase column with a gradient elution using mobile phases of water and acetonitrile (both containing 0.1% formic acid to ensure protonation of the analyte) will provide good separation.
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Mass Spectrometry: The analysis should be performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The precursor ion would be the protonated molecule ([M+H]⁺, m/z 199.2), and characteristic product ions would be selected after fragmentation (e.g., loss of the piperidine or morpholine ring fragments).
Potential Pharmacological Significance
The combination of the piperidine and morpholine scaffolds suggests potential for a wide range of biological activities, as both are integral components of numerous FDA-approved drugs.[1]
Structure-Activity Relationship Insights
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CNS Activity: Piperidine derivatives are well-known for their activity in the central nervous system (CNS), acting on targets like opioid, dopamine, and serotonin receptors.[1]
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Anticancer Potential: The morpholine ring is a key feature in several kinase inhibitors used in oncology, such as Gefitinib and the PI3K inhibitor GDC-0941. The morpholinopiperidine moiety itself is found in the potent ALK inhibitor alectinib.[5]
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Metabolic Disorders: Recent studies have explored piperidine and morpholine derivatives as potential antidiabetic agents, for instance, through the inhibition of enzymes like α-amylase.[6]
Caption: Relationship between structural motifs and potential therapeutic targets.
Future Directions
The next logical steps for researchers interested in this molecule would be to:
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Synthesize and Characterize: Perform the proposed synthesis and fully characterize the compound, including separation and analysis of the cis/trans isomers.
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In Vitro Screening: Screen the compound against a panel of relevant biological targets, such as a broad kinase panel and a CNS receptor panel.
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Cell-Based Assays: Evaluate its efficacy in relevant cell-based models, for example, in cancer cell lines or neuronal cell cultures, to determine its functional activity.
References
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Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]
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PubChem. 4-Morpholinopiperidine. National Center for Biotechnology Information. Available at: [Link]
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Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science. Available at: [Link]
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PharmaCompass. 4-(Piperidin-4-Yl)Morpholine. Available at: [Link]
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PubChem. 2,6-Dimethyl-4-piperidin-4-yl-morpholine. National Center for Biotechnology Information. Available at: [Link]
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Pharmaffiliates. 4-(Piperidin-4-yl)morpholine. Available at: [Link]
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Sridharan, G., & Muthusubramanian, S. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank. Available at: [Link]
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Pandey, P., et al. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. Available at: [Link]
- Google Patents. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
- Arumugam, N., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.
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Al-Ghorbani, M., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link]
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Sharma, V. K., & Vashisth, H. (2017). Different analytical methods of estimation of morpholine or its derivatives. ResearchGate. Available at: [Link]
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Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PubMed. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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PharmaCompass. 4-Morpholinopiperidine. Available at: [Link]
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NIST. Morpholine, 2,6-dimethyl-. NIST Chemistry WebBook. Available at: [Link]
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ResearchGate. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. Available at: [Link]
- Google Patents. CN105777615A - Preparation method of 4-morpholino piperidine.
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Fokin, A. A., et al. (2024). 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. MDPI. Available at: [Link]
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